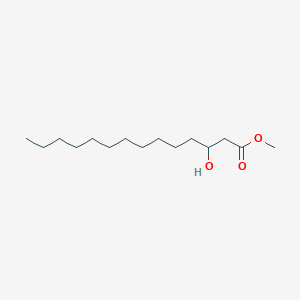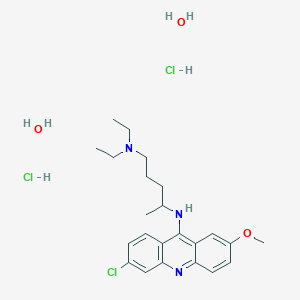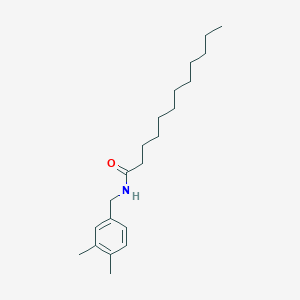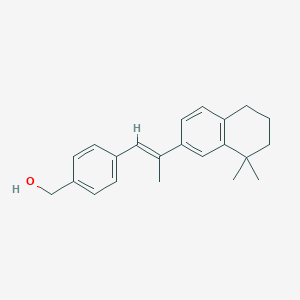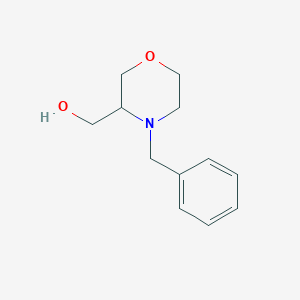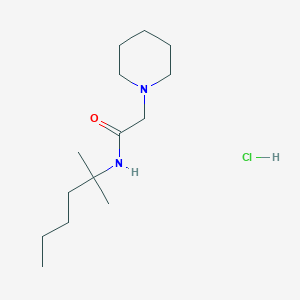
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound commonly known as DMAA (1,3-dimethylamylamine). It is a synthetic compound that has been used in various dietary supplements and pre-workout supplements due to its stimulant properties. DMAA has been the subject of scientific research for many years due to its potential benefits and limitations in various applications.
Wirkmechanismus
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This results in increased energy levels, improved focus and concentration, and a decrease in appetite.
Biochemische Und Physiologische Effekte
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for the body. DMAA has also been shown to increase the release of endorphins, which can improve mood and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA has a number of advantages and limitations when used in lab experiments. Its stimulant properties make it useful in studies that require increased focus and concentration. It can also be used to increase energy levels in animal models. However, its potential side effects, such as increased heart rate and blood pressure, must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of DMAA. One area of research could be the development of new and improved synthesis methods for DMAA. Another area of research could be the study of its potential use in the treatment of ADHD and other neurological disorders. Additionally, more research is needed to fully understand the potential risks and benefits of DMAA when used in dietary supplements and pre-workout supplements.
Synthesemethoden
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This is then reacted with bromine to form 1-bromo-4-methylhexane, which is further reacted with piperidine to form 1-piperidinehexan-4-one. Finally, the reaction of 1-piperidinehexan-4-one with hydrochloric acid results in the formation of DMAA hydrochloride.
Wissenschaftliche Forschungsanwendungen
DMAA has been extensively studied for its potential use as a stimulant in various applications. It has been used in dietary supplements and pre-workout supplements due to its ability to increase energy levels, improve performance, and aid in weight loss. DMAA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
CAS-Nummer |
109310-43-2 |
|---|---|
Produktname |
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride |
Molekularformel |
C14H29ClN2O |
Molekulargewicht |
276.84 g/mol |
IUPAC-Name |
N-(2-methylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-5-9-14(2,3)15-13(17)12-16-10-7-6-8-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI-Schlüssel |
DNCLZYVCDJLCKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Kanonische SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Andere CAS-Nummern |
109310-43-2 |
Synonyme |
N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



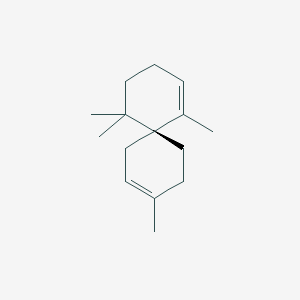

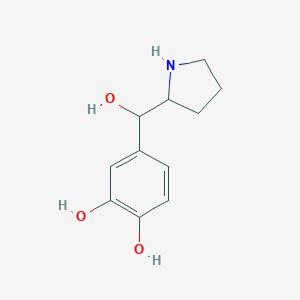
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
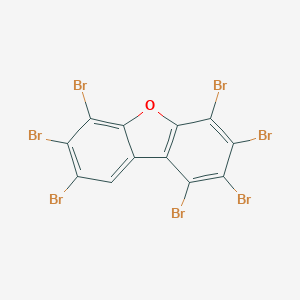

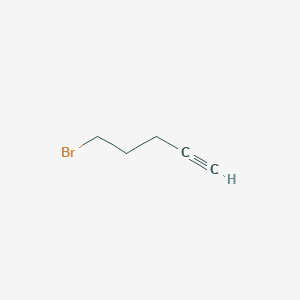
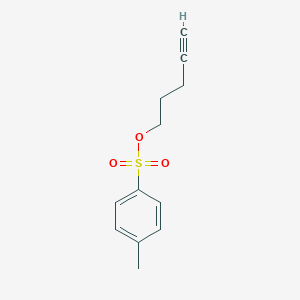
![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)
